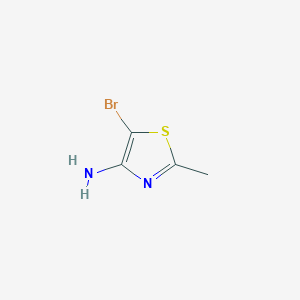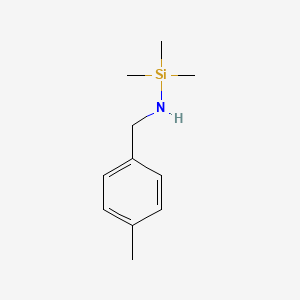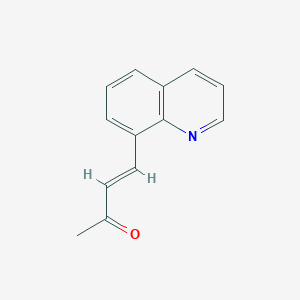
1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane is a heterocyclic compound that features both a pyrazole and a diazepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 1,4-diazepane in the presence of a reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. Common reducing agents include sodium borohydride or lithium aluminum hydride. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher efficiency and scalability. Additionally, the use of more cost-effective reducing agents and solvents may be explored.
Analyse Des Réactions Chimiques
Types of Reactions
1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the diazepane ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Alkylated derivatives of the diazepane ring.
Applications De Recherche Scientifique
1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer or anti-inflammatory agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with active sites through hydrogen bonding or hydrophobic interactions, while the diazepane ring may provide additional binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-pyrazole-5-carbaldehyde: A precursor in the synthesis of 1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane.
1,4-Diazepane: A core structure in the compound, also used in the synthesis of various pharmaceuticals.
1-Methyl-1H-pyrazol-5-yl)methanol: Another derivative of 1-methyl-1H-pyrazole with different functional groups.
Uniqueness
This compound is unique due to the combination of the pyrazole and diazepane rings, which can confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable scaffold in drug discovery and development.
Propriétés
Formule moléculaire |
C10H18N4 |
|---|---|
Poids moléculaire |
194.28 g/mol |
Nom IUPAC |
1-[(2-methylpyrazol-3-yl)methyl]-1,4-diazepane |
InChI |
InChI=1S/C10H18N4/c1-13-10(3-5-12-13)9-14-7-2-4-11-6-8-14/h3,5,11H,2,4,6-9H2,1H3 |
Clé InChI |
KPOQQAIATOMLAZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)CN2CCCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3,3'-Bipyridine]-4-carboxylic acid](/img/structure/B11902068.png)
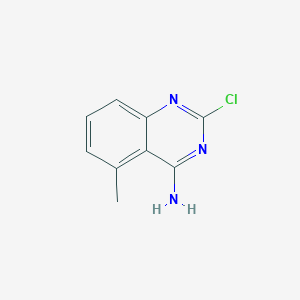
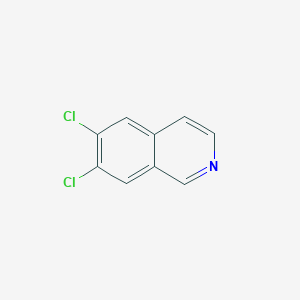
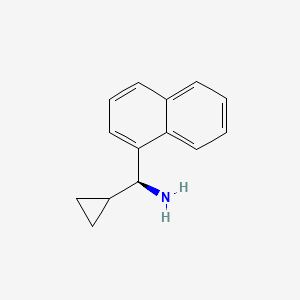
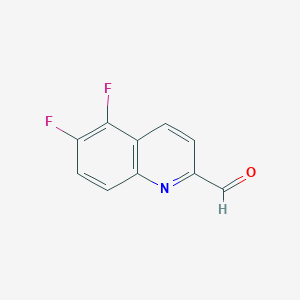


![1,7-Diazaspiro[4.4]nonane, 7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902099.png)
